Usp8-IN-1
描述
Structure
3D Structure
属性
分子式 |
C18H21N5O3S |
|---|---|
分子量 |
387.5 g/mol |
IUPAC 名称 |
4-(2-amino-4-methoxyphenyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H21N5O3S/c1-26-15-6-7-17(16(19)12-15)21-8-10-22(11-9-21)18(27)20-13-2-4-14(5-3-13)23(24)25/h2-7,12H,8-11,19H2,1H3,(H,20,27) |
InChI 键 |
LYQOAIJZQPUZEF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-])N |
产品来源 |
United States |
Usp8 in 1: a Research Tool for Investigating Usp8
Rationale for Pharmacological Inhibition of USP8 in Biomedical Research
Ubiquitin-specific protease 8 (USP8) is a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including protein degradation, signal transduction, and membrane trafficking. patsnap.cominvivochem.cn USP8's function involves removing ubiquitin moieties from substrate proteins, thereby preventing their degradation and regulating their activity and stability. patsnap.com Dysregulation of USP8 has been implicated in numerous human diseases, making it a promising target for therapeutic intervention. nih.govresearchgate.netresearchgate.net
A primary area of interest for USP8 inhibition is oncology. patsnap.com USP8 is known to deubiquitinate and stabilize crucial oncoproteins like the epidermal growth factor receptor (EGFR). patsnap.comnih.govresearchgate.net Overactivation or overexpression of EGFR is linked to the progression of various cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer. patsnap.com By inhibiting USP8, the degradation of EGFR is promoted, which reduces its signaling and subsequent oncogenic effects, leading to reduced tumor growth and induction of apoptosis in cancer cells. patsnap.com USP8 is overexpressed in various cancer types and is associated with poor prognosis in some cases. researchgate.net Inhibiting USP8 has shown antitumor effects in preclinical models of breast cancer, NSCLC, and malignant melanoma. researchgate.netbiorxiv.org Upregulation of USP8 has also been observed in hepatocellular carcinoma (HCC), and its inhibition has shown potential in overcoming drug resistance in HCC models by downregulating multiple receptor tyrosine kinases (RTKs), including EGFR and c-Met. aging-us.com
Beyond oncology, USP8 inhibitors are being explored for their potential in treating neurological disorders. patsnap.com USP8 is involved in regulating autophagy and endocytic trafficking, processes vital for neuronal health. patsnap.comnih.gov Dysregulation of these processes can contribute to neurodegenerative diseases like Parkinson's disease and Alzheimer's disease. patsnap.com Inhibiting USP8 could potentially enhance the degradation of misfolded proteins and improve autophagic flux, offering a therapeutic strategy for these conditions. patsnap.com USP8 is highly expressed in the brain and is upregulated in neurodegenerative conditions. nih.gov Genetic and pharmacological inhibition of USP8 has shown promise in ameliorating mitochondrial phenotypes in models of Parkinson's disease. nih.gov
Furthermore, USP8 inhibitors may have applications in infectious diseases. patsnap.com Some pathogens exploit the host's ubiquitin-proteasome system, and inhibiting USP8 could interfere with their life cycle. patsnap.com
Strategies for Identifying Small Molecule Modulators of USP8
The identification of small molecule modulators of USP8 involves various strategies, primarily centered around high-throughput screening and addressing challenges inherent in inhibitor development.
High-Throughput Screening Methodologies and Hit Compound Identification
High-throughput screening (HTS) is a key methodology used to identify potential small molecule inhibitors of USP8. These campaigns typically involve screening large libraries of compounds against a biochemical assay that measures USP8 enzymatic activity.
One common approach utilizes fluorometric assays, such as those based on Ubiquitin-rhodamine-110 (Ubiquitin-Rho-110) or Ubiquitin-7-amino-4-methylcoumarin (Ubiquitin-AMC). nih.govresearchgate.netbiorxiv.orgmdpi.comnih.gov These assays measure the cleavage of a fluorescently labeled ubiquitin substrate by USP8. Inhibition of USP8 activity reduces the fluorescent signal, allowing for the identification of potential hit compounds. For example, a high-throughput screening based on the Ubiquitin-Rho-110 fluorometric activity assay led to the discovery of the inhibitor DC-U43. nih.govresearchgate.net
Another strategy involves screening for inhibitors that disrupt the interaction between USP8 and its substrates or partners. For instance, an HTS campaign using an HTRF® assay was performed to identify chemicals breaking the interaction between USP8 and the ESCRT protein CHMP1B. nih.gov This assay monitored the interaction directly in cell lysates. nih.gov Screening of a library of compounds dedicated to targeting protein-protein interactions identified eleven confirmed hits that inhibited the USP8::CHMP1B interaction. nih.gov
Virtual screening is also employed to discover novel hit candidates that inhibit the catalytic activity of USP8, often followed by experimental validation. nih.govacs.org
Initial hits identified through HTS are then subjected to further characterization to confirm their inhibitory activity and assess their potency and selectivity. This often involves dose-response experiments to determine half-maximal inhibitory concentration (IC50) values. nih.govresearchgate.netmedchemexpress.comselleckchem.commedchemexpress.com
Overcoming Challenges in Inhibitor Development: Insights from Pan-Assay Interference Compounds (PAINS) in USP8 Assays
The development of USP8 inhibitors, like that of other enzyme inhibitors, faces challenges, including the identification of false positives during HTS campaigns. Pan-Assay Interference Compounds (PAINS) are a known source of such false positives. biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net PAINS can appear to be active in HTS assays through non-specific mechanisms rather than specific target engagement. researchgate.net
Research specifically looking for USP8 inhibitors has encountered PAINS that operate via various mechanisms. biorxiv.orgbiorxiv.org Assays for USP8 activity can be susceptible to multiple modes of interference, making the identification of genuine hit molecules difficult. biorxiv.orgbiorxiv.orgresearchgate.net For example, some compounds identified as potential USP8 inhibitors in initial screens were later found to exhibit assay interference, such as quenching fluorescence or undergoing redox cycling. nih.govresearchgate.net The presence of reactive cysteines in USP8, including but not limited to the catalytic cysteine, means that the development of inhibitors with covalent warheads requires caution, as controlling the protein-inhibitor stoichiometry can be challenging. biorxiv.org
To overcome these challenges and distinguish genuine inhibitors from PAINS, a robust suite of assays and counter screens is recommended. biorxiv.org This involves validating hits in orthogonal techniques, such as surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR), to confirm direct binding to USP8. biorxiv.org Additionally, testing compounds under different assay conditions and using control experiments can help identify and rule out various modes of interference, such as redox activity or fluorescence quenching. biorxiv.orgnih.govbiorxiv.org While identifying a genuine USP8 inhibitor can be challenging due to the sensitivity of USP8 to assay interference, it is considered possible by screening alternative compound collections and employing rigorous validation strategies. biorxiv.org
Characterization of this compound as a Selective USP8 Inhibitor
This compound is a small molecule that has been characterized as an inhibitor of USP8. medchemexpress.comnih.govcaymanchem.com Its characterization involves evaluating its enzyme inhibition kinetics and selectivity profile against other deubiquitinating enzymes.
Enzyme Inhibition Kinetics and Selectivity Profiles Against Other DUBs
This compound has been reported to inhibit USP8 enzymatic activity. Studies have determined its half-maximal inhibitory concentration (IC50) value for USP8. For instance, this compound has an IC50 of 2.6 µM for USP8. caymanchem.com Another report indicates an IC50 of 1.9 μM for USP8. medchemexpress.com DUB-IN-1, which is described as an active inhibitor of USPs including USP8, has an IC50 of 0.85 μM for USP8. medchemexpress.comselleckchem.comnih.gov
Selectivity is a critical aspect of characterizing enzyme inhibitors to minimize off-target effects. This compound has demonstrated selectivity against certain other DUBs. It has been reported to be selective for USP8 over USP7, with an IC50 greater than 20 µM for USP7, indicating at least 10-fold selectivity for USP8 over USP7. caymanchem.com DUB-IN-1 is also reported to be inactive toward USP7, with an IC50 greater than 100 μM. medchemexpress.com Other USP8 inhibitors, such as DC-U4106, have also shown selectivity over USP2 and USP7. nih.govacs.org
While this compound shows selectivity over some DUBs, the broader selectivity profile against a wider panel of DUBs is important for understanding its potential for off-target interactions. Some studies evaluating DUB inhibitors have noted compounds that inhibit multiple DUBs. mdpi.comnih.gov For example, PR619 is described as a broad-spectrum DUB inhibitor, inhibiting several USPs including USP8. mdpi.com Curcusone D is another non-selective DUB inhibitor that affects USP8 among others. mdpi.com The characterization of this compound specifically focuses on its potency against USP8 and its selectivity compared to relevant DUBs like USP7.
| Compound | Target(s) | IC50 (µM) for USP8 | Selectivity Notes |
|---|---|---|---|
| This compound | USP8 | 2.6 caymanchem.com, 1.9 medchemexpress.com | Selective over USP7 (>20 µM) caymanchem.com |
| DUB-IN-1 | USP8 | 0.85 medchemexpress.comselleckchem.comnih.gov | Inactive toward USP7 (>100 µM) medchemexpress.com |
| DC-U43-10 | USP8 | 2.6 ± 1.1 nih.govresearchgate.net | 10-fold selectivity against USP7 nih.govresearchgate.net |
| DC-U4106 | USP8 | KD = 4.7 nih.govacs.org | Selective over USP2 and USP7 nih.govacs.org |
| OTUB1/USP8-IN-1 | OTUB1, USP8 | 0.28 (for USP8) medchemexpress.commedchemexpress.com | Dual inhibitor, potent for both medchemexpress.commedchemexpress.comresearchgate.net |
Development and Exploration of Dual-Targeting Inhibitors (e.g., OTUB1/USP8-IN-1)
In addition to inhibitors selective for USP8, research has explored the development of dual-targeting inhibitors that modulate the activity of USP8 along with other relevant proteins. One notable example is the development of dual OTUB1/USP8 inhibitors. medchemexpress.commedchemexpress.comresearchgate.netnih.gov
OTUB1 (OTU deubiquitinase, ubiquitin aldehyde binding 1) is another deubiquitinating enzyme that has been implicated in various cellular processes and diseases, including cancer. researchgate.netnih.govrbmb.netwikipedia.orgdeciphergenomics.org Both OTUB1 and USP8 have been reported to promote tumorigenesis in NSCLC cells. researchgate.net Targeting both DUBs simultaneously is being investigated as a potential therapeutic strategy. researchgate.netnih.gov
OTUB1/USP8-IN-1 is a potent dual inhibitor of both OTUB1 and USP8. medchemexpress.commedchemexpress.comresearchgate.net It has demonstrated subnanomolar IC50 values for both enzymes, with reported IC50 values of 0.17 nM for OTUB1 and 0.28 nM for USP8. medchemexpress.commedchemexpress.com This compound exhibits highly potent and selective inhibition of both targets in vitro. researchgate.netnih.gov
The exploration of dual-targeting inhibitors like OTUB1/USP8-IN-1 is based on the premise that simultaneously inhibiting two DUBs involved in related pathways or processes could offer enhanced therapeutic benefits or overcome resistance mechanisms associated with inhibiting a single target. By inhibiting both OTUB1 and USP8, OTUB1/USP8-IN-1 has been shown to phenocopy the effects of double knockdown of these enzymes and exert pronounced antiproliferative effects in NSCLC cell lines. researchgate.netnih.gov This dual inhibition strategy introduces a promising approach for treating diseases like NSCLC. researchgate.netnih.gov
Molecular and Cellular Mechanisms of Action of Usp8 in 1
Direct Enzymatic Inhibition of USP8 Deubiquitinase Activity
USP8 functions as a deubiquitinating enzyme (DUB), specifically a cysteine protease belonging to the USP/UBP subfamily. patsnap.comcellsignal.cn DUBs are crucial regulators of the ubiquitin-proteasome system, counteracting the action of ubiquitination by removing ubiquitin moieties from substrate proteins. cellsignal.comthermofisher.commdpi.com This removal prevents the degradation of ubiquitinated proteins and regulates their activity and localization. patsnap.comuniprot.orgcellsignal.comthermofisher.com
USP8-IN-1 acts by binding to the catalytic domain of the USP8 enzyme, thereby inhibiting its ability to cleave ubiquitin from its substrates. patsnap.com Research indicates that this compound is an inhibitor of USP8 with an IC50 value reported to be in the low micromolar range (e.g., 1.9 μM or 2.6 µM). medchemexpress.comcaymanchem.com This inhibition disrupts the normal deubiquitination activity of USP8.
Data on the inhibitory potency of this compound:
| Compound | Target | IC50 | Reference |
| This compound | USP8 | 1.9 μM | medchemexpress.com |
| This compound | USP8 | 2.6 µM | caymanchem.com |
| This compound | USP7 | >20 µM | caymanchem.com |
Note: Another compound, "OTUB1/USP8-IN-1", is reported as a potent dual inhibitor of OTUB1 and USP8 with subnanomolar IC50 values for both targets. medchemexpress.comresearchgate.net This article focuses solely on this compound (PubChem CID 163408888).
Consequential Accumulation and Proteasomal Degradation of Ubiquitinated Substrates
Ubiquitination is a post-translational modification involving the attachment of ubiquitin to a substrate protein. patsnap.comcellsignal.comthermofisher.com Polyubiquitination, typically through Lys-48 linkages, often marks proteins for degradation by the 26S proteasome, a large multi-subunit complex responsible for protein turnover. cellsignal.comthermofisher.commdpi.comnih.govyoutube.com DUBs like USP8 remove these ubiquitin tags, thus preventing proteasomal degradation and stabilizing their substrates. patsnap.comuniprot.orgcellsignal.comthermofisher.com
By inhibiting USP8's deubiquitinating activity, this compound leads to a consequential increase in the ubiquitination levels of USP8 substrates. patsnap.comnih.govnih.gov This accumulation of ubiquitinated proteins targets them for degradation via the proteasome. patsnap.comcellsignal.comthermofisher.commdpi.comnih.govyoutube.com Consequently, the cellular levels of proteins that are substrates of USP8 are reduced. patsnap.com This mechanism disrupts cellular functions that rely on the proper regulation and stability of these substrates. patsnap.com
Modulation of Specific Cellular Signaling Pathways and Processes
The impact of this compound extends to the modulation of various cellular signaling pathways and processes, primarily through its effects on the stability and activity of key regulatory proteins, particularly receptor tyrosine kinases.
Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play critical roles in signal transduction pathways regulating cell growth, differentiation, and survival. Their activity and levels are tightly controlled, in part, by ubiquitination and deubiquitination. USP8 has been identified as a regulator of the endosomal sorting and stability of a wide range of transmembrane receptors, including RTKs. uniprot.orgportlandpress.comelifesciences.orgelifesciences.org
This compound, by inhibiting USP8, influences the stability and signaling of several RTKs. Studies have shown that USP8 inhibition can lead to the downregulation of multiple oncogenic RTKs. nih.govaging-us.comnih.govdovepress.com
The Epidermal Growth Factor Receptor (EGFR) is a well-studied substrate of USP8. patsnap.comuniprot.orgresearchgate.netnih.govnih.govjbuon.com USP8 deubiquitinates and stabilizes EGFR, preventing its degradation. patsnap.comuniprot.orgnih.govnih.gov This stabilization can contribute to the overactivation of EGFR signaling, which is implicated in various cancers. patsnap.comresearchgate.netjbuon.com
Inhibition of USP8 by compounds like this compound promotes the degradation of EGFR. patsnap.comuniprot.orgnih.govnih.gov This enhanced degradation leads to a reduction in EGFR levels and a subsequent attenuation of its downstream signaling. patsnap.comuniprot.orgnih.govnih.gov Studies have demonstrated that USP8 inhibition decreases both the total protein levels and phosphorylation of EGFR. nih.govaging-us.com
Research findings on the effect of USP8 inhibition on EGFR:
| Target Inhibited | Effect on EGFR | Outcome | Reference |
| USP8 | Deubiquitination/Stabilization | Prevents degradation, promotes signaling | patsnap.comuniprot.orgnih.govnih.gov |
| USP8 by this compound | Inhibition of Deubiquitination | Promotes degradation, attenuates signaling | patsnap.comuniprot.orgnih.govnih.govnih.govaging-us.com |
Beyond EGFR, USP8 has been shown to regulate the levels and activity of other RTKs, including c-Met and members of the HER (ErbB) family, such as HER-2 (ErbB2) and HER-3 (ErbB3). caymanchem.comresearchgate.netjbuon.comfrontiersin.orgnih.govaging-us.comaacrjournals.orgresearchgate.netcellsignal.cntandfonline.comnih.govinvivochem.cn
USP8 can deubiquitinate and protect c-Met from degradation. researchgate.net Similarly, USP8 has been implicated in regulating the stability of HER-2 and HER-3. frontiersin.orgnih.govaacrjournals.orgresearchgate.netcellsignal.cntandfonline.comnih.gov Inhibition of USP8 through genetic silencing or pharmacological inhibitors has been shown to reduce the total protein levels of c-Met, HER-2, and HER-3, as well as their phosphorylated forms. nih.govaging-us.com This reduction in receptor levels subsequently impacts the signaling pathways activated by these RTKs. nih.govaging-us.com
Research findings on the effect of USP8 inhibition on c-Met and HER family receptors:
| Target Inhibited | Effect on c-Met/HER-2/HER-3 | Outcome | Reference |
| USP8 | Deubiquitination/Stabilization | Prevents degradation, promotes signaling | researchgate.netfrontiersin.orgnih.govaacrjournals.orgresearchgate.netcellsignal.cntandfonline.comnih.gov |
| USP8 by this compound | Inhibition of Deubiquitination | Promotes degradation, attenuates signaling | nih.govaging-us.com |
Note: Some studies indicate conflicting results regarding the precise role of USP8 in RTK trafficking and degradation, suggesting context-dependent mechanisms. portlandpress.comelifesciences.orgjbuon.comelifesciences.org
The PI3K/AKT/mTOR pathway is a major intracellular signaling cascade downstream of many RTKs, including EGFR, c-Met, and HER family receptors. aging-us.com This pathway plays a critical role in regulating cell growth, proliferation, survival, and metabolism. aging-us.com
Given that USP8 inhibition leads to the downregulation of key RTKs that activate the PI3K/AKT/mTOR pathway, it is expected that this compound would consequently perturb this cascade. Research has demonstrated that USP8 inhibition, through genetic or pharmacological means, significantly decreases the phosphorylation levels of key components in the PI3K/AKT/mTOR pathway, such as Akt and mTOR. aging-us.comall-imm.comnih.govresearchgate.net This reduction in phosphorylation indicates a decrease in the activation of this pathway. aging-us.comall-imm.comnih.govresearchgate.net
Research findings on the effect of USP8 inhibition on the PI3K/AKT/mTOR pathway:
| Target Inhibited | Effect on PI3K/AKT/mTOR Pathway | Outcome | Reference |
| USP8 | Indirect regulation via RTKs | Influences pathway activity | researchgate.netaging-us.comresearchgate.netall-imm.comnih.govresearchgate.net |
| USP8 by this compound | Inhibition of USP8 activity | Decreased p-Akt, p-mTOR | aging-us.comall-imm.comnih.govresearchgate.net |
Epidermal Growth Factor Receptor (EGFR) Degradation and Signaling Attenuation.
Activation of p53-Mediated Cellular Responses and DNA Damage Pathways.
USP8 inhibition by compounds such as DUB-IN-1 has been shown to induce DNA damage. This DNA damage, in turn, activates p53, a critical tumor suppressor protein involved in mediating cellular responses to genotoxic stress nih.govresearchgate.net. Activation of p53 by USP8 inhibitors triggers a cascade of events leading to cell cycle arrest, apoptosis, and autophagy nih.govresearchgate.net.
The p53 pathway plays a central role in the observed cellular responses. Upon activation, p53 can induce G2/M cell cycle arrest, a mechanism that prevents cells with damaged DNA from proceeding through division nih.govresearchgate.net. This arrest is mediated, at least in part, by the upregulation of the cyclin-dependent kinase inhibitor p21, a transcriptional target of p53 nih.govresearchgate.net. Furthermore, activated p53 modulates the expression of its target proteins, including pro-apoptotic factors such as Bax, Noxa, and Puma, thereby triggering apoptosis nih.govresearchgate.net. The induction of autophagy by USP8 inhibitors is also linked to p53 activation, occurring through a p53-dependent activation of AMP-activated protein kinase (AMPK) nih.govresearchgate.netresearchgate.net.
Induction and Regulation of Autophagy Flux.
This compound treatment has been demonstrated to induce and regulate autophagy flux nih.govresearchgate.netfrontiersin.org. Autophagy is a cellular process involving the degradation and recycling of damaged organelles and misfolded proteins. While some studies on USP8's role in autophagy have presented conflicting results depending on the cellular context, there is evidence suggesting that USP8 can act as a negative regulator of autophagy frontiersin.orgoup.com. Inhibition of USP8 by compounds like DUBs-IN2 (another USP8 inhibitor) has been shown to increase autophagic flux, indicated by markers such as LC3 puncta and the clearance of p62 frontiersin.org. This suggests that USP8 inhibition can promote the progression of autophagy.
Deubiquitination of Autophagy Receptors (e.g., SQSTM1/p62).
A key mechanism by which USP8 regulates autophagy is through the deubiquitination of autophagy receptors, particularly SQSTM1/p62 frontiersin.orgoup.comnih.govtandfonline.com. SQSTM1/p62 is a critical selective autophagy receptor that facilitates the degradation of ubiquitinated substrates by the autophagic machinery nih.govtandfonline.com. USP8 directly interacts with and deubiquitinates SQSTM1/p62 nih.govtandfonline.com. Studies have shown that USP8 preferentially removes lysine (B10760008) 11 (K11)-linked ubiquitin chains from SQSTM1 and that the deubiquitination primarily occurs at lysine 420 within the ubiquitin-association (UBA) domain of SQSTM1 nih.govtandfonline.com. By removing these ubiquitin modifications, USP8 suppresses the autophagic activity and degradation of SQSTM1/p62 nih.govtandfonline.com. Therefore, inhibition of USP8 leads to increased ubiquitination of SQSTM1/p62, promoting its autophagic degradation and enhancing autophagic flux frontiersin.orgoup.com.
AMPK Activation in Autophagy Modulation.
As mentioned previously, the induction of autophagy by USP8 inhibitors is linked to the activation of AMP-activated protein kinase (AMPK) nih.govresearchgate.netresearchgate.net. AMPK is a central regulator of energy homeostasis and is known to activate autophagy, particularly under conditions of cellular stress or low energy mdpi.com. Research indicates that DUB-IN-1 treatment stimulates autophagy through a pathway that is dependent on p53-mediated AMPK activation nih.govresearchgate.netresearchgate.net. This suggests that the interplay between USP8 inhibition, DNA damage, p53 activation, and subsequent AMPK activation contributes to the observed increase in autophagy flux.
Cell Cycle Progression Arrest (e.g., G2/M Phase) and Regulation of Key Cell Cycle Proteins (e.g., AURKA).
This compound treatment has been shown to induce cell cycle arrest, notably at the G2/M phase nih.govresearchgate.netresearchgate.netnih.gov. This arrest is a crucial mechanism to prevent the proliferation of damaged cells. As discussed earlier, this G2/M arrest is mediated, in part, through DNA damage-induced p53 activation and the subsequent upregulation of p21 nih.govresearchgate.net.
Furthermore, studies have indicated that USP8 inhibitors can influence the levels of key cell cycle regulatory proteins, such as Aurora kinase A (AURKA) nih.govresearchgate.net. AURKA is an oncogenic protein that plays a critical role in mitotic progression nih.gov. Research has shown that treatment with the USP8 inhibitor DUB-IN-1 decreased both the mRNA and protein expression levels of AURKA in a dose-dependent manner nih.gov. This downregulation of AURKA is considered a potential mechanism through which USP8 inhibitors exert their inhibitory effects on cell growth and proliferation nih.govresearchgate.net.
| Cellular Process | Key Proteins Involved | Effect of this compound Treatment | Supporting Evidence |
|---|---|---|---|
| Cell Cycle Arrest (G2/M) | p53, p21, AURKA | Induces G2/M arrest, upregulates p21, downregulates AURKA. | nih.govresearchgate.netresearchgate.netnih.govresearchgate.net |
| Apoptosis | p53, Bax, Noxa, Puma | Triggers apoptosis via modulation of p53 target proteins. | nih.govresearchgate.net |
| Autophagy Induction | p53, AMPK, LC3, SQSTM1/p62 | Stimulates autophagy flux, involves p53-dependent AMPK activation, leads to SQSTM1/p62 degradation. | nih.govresearchgate.netresearchgate.netfrontiersin.orgoup.com |
Impact on Wnt/β-Catenin Signaling through Frizzled Receptor Stabilization.
USP8 plays a significant role in regulating the Wnt/β-catenin signaling pathway, a pathway critical for various developmental processes and often dysregulated in cancer bohrium.comresearchgate.netresearchgate.netnih.gov. Research has demonstrated that USP8 stabilizes the Wnt receptor Frizzled 5 (FZD5) bohrium.comresearchgate.netresearchgate.netnih.gov. USP8 achieves this stabilization by preventing the lysosomal degradation of FZD5 bohrium.comresearchgate.netnih.gov.
Mechanistically, USP8 interacts with FZD5 and deubiquitinates ubiquitinated FZD5, primarily through its catalytic DUB domain researchgate.netmdpi.com. This deubiquitination prevents the targeting of FZD5 for degradation via the lysosomal pathway bohrium.comresearchgate.netnih.govmdpi.com. By stabilizing FZD5, USP8 ensures sustained Wnt/β-catenin signaling bohrium.comresearchgate.netresearchgate.netnih.gov. Conversely, inhibition or deletion of USP8 leads to increased ubiquitination and decreased protein levels of FZD5, consequently reducing β-catenin levels and impairing Wnt/β-catenin signaling activity bohrium.commdpi.com. This highlights an essential role for USP8 in maintaining the activity of the Wnt/β-catenin pathway through the stabilization of FZD5.
Regulation of Programmed Death-Ligand 1 (PD-L1) Protein Levels and Immune Modulation.
USP8 has been implicated in the regulation of Programmed Death-Ligand 1 (PD-L1) protein levels, an immune checkpoint protein that plays a crucial role in cancer immune evasion all-imm.comnih.govfrontiersin.orgresearchgate.netnih.gov. The effect of USP8 on PD-L1 levels appears to be complex and can vary depending on the cellular context frontiersin.org.
Some studies suggest that USP8 deubiquitinates PD-L1, influencing its stability and degradation all-imm.comnih.govfrontiersin.orgresearchgate.netnih.gov. Specifically, USP8 has been reported to remove K63-linked ubiquitin chains from PD-L1 while promoting K48-linked ubiquitination, which generally targets proteins for degradation nih.govfrontiersin.org. However, other research indicates that USP8 inhibition can lead to increased PD-L1 protein abundance frontiersin.orgresearchgate.netnih.gov. This may occur because USP8 inhibition predominantly counteracts K48-linked ubiquitination and subsequent PD-L1 degradation, potentially by enhancing TRAF6-mediated K63-linked ubiquitination researchgate.netnih.gov. Elevated PD-L1 levels can contribute to tumor immune escape nih.govresearchgate.net.
Furthermore, USP8 inhibition can modulate immune responses beyond its direct effect on PD-L1. It has been shown to trigger innate immune responses and increase MHC-I expression, largely through the activation of the NF-κB signaling pathway, which involves interaction with TRAF6 nih.govresearchgate.netnih.gov. These broader immune modulatory effects, in conjunction with the impact on PD-L1, suggest that targeting USP8 holds potential for influencing the tumor microenvironment and enhancing the efficacy of cancer immunotherapies nih.govresearchgate.netnih.gov.
| Signaling Pathway/Protein | USP8 Substrate/Interaction | Effect of this compound Treatment | Outcome | Supporting Evidence |
|---|---|---|---|---|
| Wnt/β-Catenin | FZD5 | Leads to increased ubiquitination and decreased stability of FZD5. | Reduced Wnt/β-Catenin signaling activity. | bohrium.comresearchgate.netresearchgate.netnih.govmdpi.com |
| PD-L1 | PD-L1, TRAF6 | Can increase PD-L1 protein abundance, activates NF-κB signaling. | Influences immune modulation, potential for enhancing immunotherapy. | all-imm.comnih.govfrontiersin.orgresearchgate.netnih.gov |
Inhibition of TGF-β/SMAD Signaling via TβRII Deubiquitination
Research indicates that USP8 plays a role in regulating the transforming growth factor-beta (TGF-β) signaling pathway. USP8 has been identified as a deubiquitinase that directly interacts with and stabilizes the type II TGF-β receptor (TβRII). wikipedia.orgresearchgate.netnih.govnih.gov This deubiquitination prevents TβRII degradation, leading to increased expression of the receptor on the plasma membrane and in tumor-derived extracellular vesicles. wikipedia.orgresearchgate.netnih.govnih.gov The enhanced stability and expression of TβRII subsequently promote the activation of the downstream TGF-β/SMAD signaling pathway. wikipedia.orgresearchgate.netnih.gov
Studies have shown that increased USP8 activity is associated with resistance to certain therapies, and its promotion of TGF-β/SMAD signaling contributes to processes such as epithelial-mesenchymal transition (EMT), invasion, and metastasis in tumor cells. wikipedia.orgresearchgate.netnih.govnih.gov Pharmacological inhibition of USP8 has been demonstrated to antagonize TGF-β/SMAD signaling, reduce the stability of TβRII, and decrease the number of TβRII-positive circulating extracellular vesicles. wikipedia.orgresearchgate.netnih.govnih.gov This inhibition can consequently prevent CD8+ T cell exhaustion and help reactivate anti-tumor immunity. wikipedia.orgresearchgate.netnih.govnih.gov The interaction between USP8 and TβRII appears to be direct and can be enhanced following TGF-β stimulation. nih.gov
Research findings supporting the link between USP8 and TGF-β/SMAD signaling include observations of changes in CAGA12-Luc transcriptional response and alterations in the expression of TGF-β target genes upon modulation of USP8 levels. nih.gov
Modulation of Anti-Apoptotic Proteins (e.g., FLIPL, c-FLIPL) to Promote Apoptosis
USP8 is understood to influence both the intrinsic and extrinsic pathways of apoptosis. harvard.edu A key mechanism involves its interaction with cellular FLICE-inhibitory protein (c-FLIP), including the long isoform FLIPL. USP8 can deubiquitinate and stabilize FLIPL, thereby protecting it from proteasomal degradation. harvard.edugoogle.comnih.govfrontiersin.orghmdb.ca Since FLIPL is a critical regulator that inhibits death receptor-mediated apoptosis by interfering with caspase-8 activation in the death-inducing signaling complex (DISC), USP8-mediated stabilization of FLIPL can prevent extrinsic apoptosis. harvard.edugoogle.comnih.govhmdb.ca
Conversely, the downregulation or silencing of USP8 leads to decreased levels of FLIPL. harvard.edugoogle.comnih.govhmdb.ca This reduction in anti-apoptotic protein levels promotes apoptosis and results in the upregulation and activation of caspases, such as caspase 3, caspase 8, and caspase 9. harvard.edugoogle.comnih.govhmdb.ca Studies have shown that USP8 silencing can enhance susceptibility to apoptosis induced by various stimuli. hmdb.ca
It is worth noting that the effect of USP8 on FLIP stability can be context-dependent. In some models, USP8 has been reported to promote c-FLIP degradation by stabilizing its E3 ligase, ITCH. harvard.edu Beyond its effects on FLIP, USP8 silencing has also been observed to influence the balance of Bcl-2 family proteins, which are key regulators of the intrinsic apoptotic pathway, leading to decreased expression of anti-apoptotic Bcl-2 and increased expression of pro-apoptotic Bax, cleaved Caspase 3, and cleaved Caspase 9. google.com
Influence on Endosomal Maturation and Rab Protein Dynamics (e.g., Rabex5, Rab5, Rab7)
USP8 plays a significant role in regulating endosomal sorting and maturation, processes critical for cellular homeostasis and signaling. harvard.eduCurrent time information in Chatham County, US.ijeat.orgacs.orgresearchgate.netscispace.com Mechanistically, USP8 is recruited to early endosomes that are positive for the small GTPase Rab5. Current time information in Chatham County, US.ijeat.orgacs.orgresearchgate.netscispace.com This recruitment is facilitated by Rabex5, a guanine (B1146940) nucleotide exchange factor (GEF) responsible for activating Rab5. Current time information in Chatham County, US.ijeat.orgacs.orgresearchgate.netscispace.com
Upon recruitment, USP8 influences the dynamics of Rab proteins on the endosomal membrane. It promotes the dissociation of Rabex5 from early endosomes while simultaneously facilitating the recruitment of the Rab7 GEF, SAND-1/Mon1. Current time information in Chatham County, US.ijeat.orgacs.orgresearchgate.netscispace.com This coordinated action is crucial for the transition from early (Rab5-positive) to late (Rab7-positive) endosomes, a key step in endosome maturation. Current time information in Chatham County, US.ijeat.orgacs.orgresearchgate.netscispace.com
Disruption of USP8 function, through deficiency or loss-of-function, impairs this process. USP8-deficient cells exhibit increased levels of active Rab5 and decreased levels of Rab7 signal. Current time information in Chatham County, US.ijeat.orgacs.orgresearchgate.netscispace.com This imbalance leads to a block in early-to-late endosome maturation, characterized by the accumulation of enlarged early endosomes containing abundant intraluminal vesicles and rudimentary lysosomal structures. Current time information in Chatham County, US.ijeat.orgacs.orgresearchgate.netscispace.com USP8's function in promoting endosome maturation has been noted to be similar to that of the Rab7 GEF complex, SAND-1/Mon1-Ccz1. researchgate.net Studies utilizing endogenous markers for Rab5, Rabex5, and Rab7 have confirmed that their localization and levels are affected by USP8 status. acs.orgscispace.com
Crosstalk with NEDD8/Ubiquitin Conjugation Systems
USP8 is a deubiquitinating enzyme, acting within the ubiquitin-proteasome system by removing ubiquitin modifications from target proteins. harvard.edugoogle.comnih.govfrontiersin.orghmdb.ca The ubiquitin system is a major pathway for protein degradation and regulation. Separately, the NEDD8 conjugation system, or neddylation, involves the attachment of the ubiquitin-like protein NEDD8 to target proteins, most notably cullin-RING ligases (CRLs), to regulate their activity. researchgate.netnih.govsinobiological.com
While both ubiquitination and neddylation are crucial post-translational modifications regulating protein function and stability, the direct crosstalk between USP8 and the NEDD8 conjugation system is an area of ongoing research. Existing literature highlights USP8's role in deubiquitinating specific substrates, such as FLIP and TβRII, impacting their stability and downstream signaling. wikipedia.orgresearchgate.netnih.govnih.govharvard.edugoogle.comnih.govfrontiersin.orghmdb.ca Some research indicates that USP8 can have differential effects on different types of ubiquitination, for instance, removing K63-linked ubiquitin chains while potentially promoting K48-linked ubiquitination on certain substrates like PD-L1, thereby influencing their degradation. uth.edu USP8 has also been shown to deubiquitinate TRAF6 (K63-linked). uth.edu
Preclinical Research Applications and Biological Findings of Usp8 in 1
Investigations in Oncology Research Models.
Compounds designed to inhibit USP8 have been evaluated in a range of oncology research models to assess their impact on tumor cell behavior.
Inhibition of Proliferation, Migration, and Invasion in Various Cancer Cell Lines.
Inhibition of USP8 has demonstrated effects on the proliferative, migratory, and invasive capacities of various cancer cell lines. For instance, the dual OTUB1/USP8 inhibitor, referred to as compound 61 or OTUB1/USP8-IN-1, has shown potent antiproliferative effects in non-small cell lung cancer (NSCLC) cell lines, including both KRAS-wild type (H1975, EBC-1, H1703) and KRAS-mutated (H23, A549) lines. medchemexpress.com The half-maximal inhibitory concentration (IC50) values for proliferation varied across these cell lines after 72 hours of treatment. medchemexpress.com
| Cell Line | IC50 (nM) for Proliferation (OTUB1/USP8-IN-1) |
| H1975 | 118 medchemexpress.com |
| H1703 | 145 medchemexpress.com |
| EBC-1 | 172 medchemexpress.com |
| H23 | 431 medchemexpress.com |
| A549 | 1004 medchemexpress.com |
Another USP8 inhibitor, DUB-IN-1, has been shown to inhibit the proliferation of glioblastoma (GBM) cell lines, including LN-229, U87MG, and T98G, at concentrations ranging from 200 to 800 nM. nih.gov DUB-IN-1 also reduced the migration and stemness of LN-229 and T98G cells. nih.gov In esophageal squamous cell carcinoma (ESCC) cells, DUB-IN-1 treatment inhibited cell growth and induced apoptosis and cell cycle arrest. nih.govnih.gov Studies in hepatocellular carcinoma (HCC) models using USP8 inhibition via genetic and pharmacological approaches have also shown inhibition of growth and induction of apoptosis in both sensitive and drug-resistant HCC cells. nih.govnih.gov While some studies on colon cancer cell lines using a USP8 inhibitor showed inhibition of proliferation and induction of apoptosis, they did not observe an effect on cell migration. nih.gov
Studies in Specific Cancer Types.
Research into compounds targeting USP8 has provided insights into their potential therapeutic relevance in specific cancer types.
Non-Small Cell Lung Cancer (NSCLC) Models.
In NSCLC models, the dual OTUB1/USP8-IN-1 (compound 61) has demonstrated significant antiproliferative effects in various cell lines. medchemexpress.comnih.govnih.govresearchgate.net This dual inhibitor targets both OTUB1 and USP8, exhibiting potent inhibition of both deubiquitinases with subnanomolar IC50 values (0.17 nM for OTUB1 and 0.28 nM for USP8). medchemexpress.comnih.govmedchemexpress.com Inhibition of these DUBs by compound 61 phenocopies the effects of their double knockdown, leading to pronounced antiproliferative effects in NSCLC cell lines. nih.govnih.govresearchgate.net Studies have also indicated that USP8 knockdown or the use of a synthetic USP8 inhibitor can selectively reduce the viability of gefitinib-resistant and -sensitive NSCLC cells by decreasing the expression of receptor tyrosine kinases (RTKs) such as EGFR, ERBB2, ERBB3, and MET. researchgate.netmedchemexpress.eu Treatment with a USP8 inhibitor led to significant reductions in tumor size in a mouse xenograft model using gefitinib-resistant and -sensitive NSCLC cells. researchgate.netmedchemexpress.eu
Esophageal Squamous Cell Carcinoma (ESCC) Models.
Research in ESCC models has utilized the USP8 inhibitor DUB-IN-1. nih.govnih.gov Treatment with DUB-IN-1 has been shown to inhibit ESCC cell growth and induce G2/M cell cycle arrest, apoptosis, and autophagy. nih.govnih.gov These effects are linked to DNA damage-induced p53 activation. nih.gov DUB-IN-1 treatment led to G2/M cell cycle arrest by upregulating p21 protein levels and triggered apoptosis by modulating p53 target proteins including Bax, Noxa, and Puma. nih.gov Additionally, DUB-IN-1 stimulated autophagy through p53-dependent AMPK activation. nih.govnih.gov USP8 has also been shown to stabilize FYN protein expression through its deubiquitinating activity in ESCC cells, contributing to malignant progression by interacting with PTK2. nih.gov
Glioblastoma (GBM) Models.
Studies investigating USP8 inhibition in GBM models have frequently employed DUB-IN-1. nih.govresearchgate.netnih.govjkchemical.comresearchgate.netwikipedia.orgosu.edu Pharmacological inhibition of USP8 with DUB-IN-1 effectively suppresses GBM cell growth, migration, invasion, and stemness in vitro. nih.govresearchgate.netnih.govjkchemical.comwikipedia.org DUB-IN-1 has an IC50 of 0.85 µM for USP8 and is selective over USP7 (IC50 >100 µM). nih.govmedchemexpress.com Transcriptomic profiling of GBM cells treated with DUB-IN-1 revealed altered expression of genes implicated in tumorigenesis, including the downregulation of Aurora kinase A (AURKA). nih.govjkchemical.com The inhibitory effects on migration were observed in wound healing and Transwell assays using GBM cell lines like T98G and LN229. researchgate.netnih.govwikipedia.org
Hepatocellular Carcinoma (HCC) Models.
In HCC models, USP8 inhibition has shown promise as a therapeutic strategy. nih.govnih.govresearchgate.nete-century.usgenecards.org USP8 protein is frequently upregulated in HCC compared to normal liver tissue. nih.govnih.gove-century.us Inhibition of USP8, through genetic or pharmacological means (including a specific USP8 inhibitor referred to as USP8i), has resulted in growth inhibition and apoptosis induction in both sensitive and doxorubicin-resistant HCC cells. nih.govnih.gove-century.usgenecards.org USP8 inhibition significantly enhanced the efficacy of doxorubicin (B1662922) and sorafenib (B1663141) in HCC cells and mouse models. nih.govnih.govgenecards.org This is partly attributed to USP8 inhibition decreasing the levels of multiple RTKs, such as EGFR and c-Met, and disrupting downstream signaling pathways like Akt, STAT3, and Raf. nih.govnih.gove-century.usgenecards.orguniprot.org USP8 has also been shown to positively regulate HCC tumorigenesis and confer ferroptosis resistance through β-catenin stabilization. researchgate.net The USP8 inhibitor DUB-IN-3 has been reported to inhibit the aggressive phenotype and promote ferroptosis of HCC cells through degradation of β-catenin. researchgate.net
Prostate Cancer Models.While general inhibitors of USP8 have been reported to reduce the viability of prostate cancer cell linesnih.gov, the provided search snippets do not explicitly attribute this finding to Usp8-IN-1 (CID 163408888).
Efficacy in In Vivo Xenograft and Other Animal Models.
Preclinical studies have evaluated the efficacy of USP8 inhibitors, including this compound, in various in vivo animal models, particularly xenograft models of cancer. In female BALB/c nude mice with H1975 xenografts, administration of OTUB1/USP8-IN-1 at a dosage of 5 mg/kg via intraperitoneal injection, both once daily (QD) and twice daily (BID), for two weeks demonstrated a reduction in total tumor weight and average tumor volume, with BID dosing resulting in over a twofold reduction. medchemexpress.com
Another study investigating a specific USP8 inhibitor (USP8i) in hepatocellular carcinoma (HCC) xenograft mouse models showed that USP8i alone significantly inhibited HCC growth in a dose-dependent manner at doses of 0.5 mg/kg and 1 mg/kg. aging-us.com Furthermore, the combination of this USP8i with doxorubicin was more effective in inhibiting HCC growth in vivo compared to either drug alone. aging-us.com The mice in this study tolerated the treatments well, with only a slight body weight loss observed in mice receiving the higher dose of USP8i. aging-us.com
In non-small cell lung cancer (NSCLC) xenograft models, a USP8 inhibitor significantly suppressed tumor growth in both gefitinib-resistant (H1975 and HCC827GR cells) and gefitinib-sensitive (HCC827 cells) NSCLC cells transplanted subcutaneously into nude mice. aacrjournals.org Treatment with the USP8 inhibitor at doses of 0.2 or 1 mg/kg was effective. aacrjournals.org While gefitinib (B1684475) was more effective in preventing tumor growth in HCC827 xenografts than the USP8 inhibitor alone, the USP8 inhibitor was more effective in gefitinib-resistant H1975 and HCC827GR tumors compared to the same dose of gefitinib. aacrjournals.org Analysis of recovered xenograft tumors showed that the USP8 inhibitor markedly downregulated phosphorylated EGFR, ERBB3, and c-MET, consistent with in vitro findings. aacrjournals.org
Studies in colon cancer xenograft models have also shown the efficacy of USP8 inhibitors. Administration of a USP8 inhibitor at 1 mg/kg via intraperitoneal injection daily for 14 days in SCID mice inoculated with Caco-2 cells significantly reduced the number of palpable tumors, indicating that it prevented colon cancer formation. um.es This USP8 inhibitor was effective against both sensitive and 5-FU-resistant colon cancer cells and demonstrated synergistic effects with 5-FU in vivo. um.es
In addition to cancer models, USP8 knockout mice have been explored for their potential as an animal model of ACTH adenoma. viamedica.plnih.gov Compared to wild-type mice, USP8+/- and USP8-/- mice showed increased pituitary ACTH expression, which was statistically significant. viamedica.plnih.gov While there were no significant differences in body weight, plasma ACTH, or 24-hour urinary free cortisol, higher blood glucose and heart rates were observed in USP8-/- mice. viamedica.plnih.gov Histological analysis did not reveal significant pathological changes in the pituitary and adrenal tissues of the mutant mice. viamedica.plnih.gov
| Animal Model | Cell Line/Condition | This compound/USP8i Dosage & Administration | Key Findings | Source |
| Female BALB/c nude mice xenograft | H1975 (NSCLC) | 5 mg/kg IP, QD and BID for 2 weeks | Reduced total tumor weight and volume (over twofold reduction with BID). | medchemexpress.com |
| HCC xenograft mouse model | HCC cells | 0.5 mg/kg, 1 mg/kg | Significant dose-dependent inhibition of HCC growth; synergistic with doxorubicin. | aging-us.com |
| Nude mice xenograft | Gefitinib-resistant (H1975, HCC827GR) & sensitive (HCC827) NSCLC cells | 0.2 mg/kg, 1 mg/kg | Significant suppression of tumor growth; more effective than gefitinib in resistant models. | aacrjournals.org |
| SCID mice xenograft | Caco-2 (Colon Cancer) | 1 mg/kg IP, daily for 14 days | Significantly decreased colon cancer formation and growth; synergistic with 5-FU. | um.es |
| USP8 knockout mice | Potential ACTH adenoma model | N/A (Genetic model) | Increased pituitary ACTH expression; potential as an ACTH adenoma model. | viamedica.plnih.gov |
Research into Neurobiological Disorders.
USP8 is implicated in the regulation of processes crucial for neuronal health and function, such as autophagy and endocytic trafficking. patsnap.com Dysregulation of these processes can contribute to neurodegenerative diseases. patsnap.com Inhibiting USP8 could potentially enhance the degradation of misfolded proteins and improve autophagic flux, offering a potential therapeutic strategy for conditions like Parkinson's disease and Alzheimer's disease. patsnap.com
Investigating Implications in Parkinson's Disease Pathogenesis.
USP8 has been investigated for its role in Parkinson's disease (PD) pathogenesis, which is associated with mitochondrial dysfunction and the accumulation of misfolded alpha-synuclein (B15492655) (α-synuclein) in Lewy bodies. michaeljfox.orgpnas.org USP8 is present in Lewy bodies, and its content is inversely related to the extent of K63-linked ubiquitination on α-synuclein. pnas.org In vitro and in fly models, USP8 interacts with and deconjugates K63-linked ubiquitin chains on α-synuclein, which prolongs its half-life and increases its toxicity. pnas.org
Studies using USP8 knockdown in a Drosophila eye model of α-synuclein toxicity showed reduced α-synuclein levels and decreased α-synuclein-induced eye toxicity. pnas.orgneurology.org Similarly, USP8 knockdown in human cells decreased α-synuclein levels by increasing its lysosomal degradation. pnas.orgneurology.org In dopaminergic neurons of a Drosophila model, USP8 knockdown protected against α-synuclein-induced locomotor deficits and cell loss. pnas.orgneurology.org These findings suggest that USP8's removal of K63-linked ubiquitin chains on α-synuclein is a critical mechanism that slows its lysosomal degradation in dopaminergic neurons, potentially contributing to α-synuclein accumulation in Lewy body disease. pnas.orgneurology.org
Research is ongoing to evaluate the effects of highly specific and potent small-molecule inhibitors of USP8 in neurons derived from individuals with PD and in preclinical mouse models to determine if inhibiting USP8 has neuroprotective effects by stimulating mitophagy. michaeljfox.org USP8 inhibition has been shown to promote Parkin-independent mitophagy in the Drosophila brain and human neurons. biorxiv.orgmdpi.com USP8 knockdown or pharmacological inhibition has been reported to be protective in different models of neurodegeneration, including ameliorating the phenotype of PINK1 and Parkin KO flies by preventing neurodegeneration and rescuing mitochondrial defects, lifespan, and locomotor dysfunction. mdpi.com
Contributions to Alzheimer's Disease Protein Homeostasis Research.
USP8 has also been studied in the context of Alzheimer's disease (AD) protein homeostasis, particularly concerning the processing of amyloid precursor protein (APP) and the accumulation of amyloid-beta (Aβ). USP8 is an endosome-associated DUB that regulates the ubiquitination, trafficking, and lysosomal degradation of several plasma membrane proteins, including β-site amyloid precursor protein-cleaving enzyme (BACE1), a key enzyme in Aβ production. nih.govresearchgate.net
RNA interference (RNAi)-mediated depletion of USP8 in human neuroglioma cells reduced the levels of both ectopically expressed and endogenous BACE1. nih.govresearchgate.net USP8 depletion increased BACE1 ubiquitination, promoted its accumulation in early and late endosomes/lysosomes, and decreased its levels in recycling endosomes. nih.govresearchgate.net This decrease in BACE1 protein levels was accompanied by a reduction in BACE1-mediated APP cleavage and Aβ levels. nih.govresearchgate.net These findings indicate that USP8 plays a crucial role in the trafficking and degradation of BACE1 by deubiquitinating lysine (B10760008) 501, and that therapies accelerating BACE1 degradation, for example, by increasing BACE1 ubiquitination through USP8 inhibition, could be a potential treatment strategy for AD. nih.govresearchgate.net
Furthermore, studies have observed that in late-stage tau pathology in the nucleus basalis of Meynert (NBM) neurons in AD, there is a downregulation of usp8 transcripts, suggesting dysfunctional protein metabolism and ubiquitin-proteasomal cascade activation during disease progression. nih.gov This highlights the potential involvement of USP8 in the altered protein homeostasis observed in AD.
Role in Infectious Disease Research (e.g., Salmonella Infection Control).
Research has explored the role of USP8 in the host response to bacterial infections, including Salmonella. The ubiquitin-proteasome system (UPS) plays a significant role in regulating host-pathogen interactions. biorxiv.org Deubiquitinating enzymes (DUBs), such as USP8, are key modulators of the UPS. biorxiv.org
In studies using Salmonella-infected macrophages, USP8 was identified as a deubiquitinase that was downregulated upon Salmonella infection. researchgate.netdntb.gov.ua Inhibition of USP8 was associated with a decrease in bacterial survival within macrophages. researchgate.netdntb.gov.ua USP8 was found to play a distinct role in regulating autophagy during Salmonella infection, and its inhibition led to the downregulation of the p62 autophagy adaptor. researchgate.net These findings suggest a novel role for USP8 in regulating autophagy flux, which helps to restrict intracellular bacteria, particularly during Salmonella infection. researchgate.net
Several DUB inhibitors, including OTUB1/USP8-IN-1, have shown efficacy in clearing intracellular Salmonella infections by targeting key enzymes within the host's UPS. biorxiv.orgbiorxiv.org USP8 inhibition, specifically, has been linked to autophagy modulation and enhanced Salmonella clearance. biorxiv.orgbiorxiv.org
Studies on Skeletal Development and Osteogenesis.
USP8 has been identified as having an essential role in skeletal development and osteogenesis. It plays a crucial part in Wnt/β-catenin signaling in osteoprogenitors and their differentiation into mature osteoblasts. uni-freiburg.debohrium.com USP8 stabilizes the Wnt receptor frizzled 5 (FZD5) by preventing its lysosomal degradation, which is essential for sustained Wnt/β-catenin signaling and osteogenic differentiation during skeletogenesis. bohrium.commdpi.comspandidos-publications.comresearchgate.net
Studies have shown that conditional deletion of Usp8 in osteoprogenitors in mice resulted in a near-complete blockade in skeletal mineralization, a phenotype similar to that observed in mice with defective Wnt/β-catenin signaling. bohrium.com Transplanting USP8-deficient osteoprogenitors under the renal capsule in wild-type secondary hosts also failed to induce bone formation. bohrium.com USP8 deficiency in osteoprogenitors led to downregulated levels of FZD5 and β-catenin proteins. bohrium.com These findings collectively demonstrate an essential role for USP8 in Wnt/β-catenin signaling in osteoprogenitors and its importance for osteogenesis during skeletal development. uni-freiburg.debohrium.com
Endocrinological Research in ACTH-Secreting Pituitary Adenomas.
USP8 has emerged as a significant factor in the pathogenesis of ACTH-secreting pituitary adenomas, which are the cause of Cushing's disease. viamedica.plnih.govoncotarget.com Somatic mutations in the USP8 gene are frequently found in human corticotroph adenomas, with reported incidences ranging from 11% to 60%. viamedica.ploncotarget.complos.orgnih.govmdpi.com These gain-of-function mutations, often occurring in exon 14, disrupt the binding of 14-3-3 proteins, leading to enhanced catalytic activity of USP8. oncotarget.comnih.gov
The enhanced USP8 activity in these mutated adenomas leads to increased deubiquitination and stabilization of the epidermal growth factor receptor (EGFR). viamedica.ploncotarget.com This results in augmented and more sustained EGFR signaling, promoting excessive ACTH production and cell growth. viamedica.ploncotarget.com Corticotroph adenomas harboring USP8 mutations often display higher incidence and protein abundance of EGFR, as well as increased phosphorylated Erk1/2. oncotarget.com
Studies on primary cultures of ACTH-secreting adenomas have shown that specimens carrying USP8 mutations secrete greater amounts of ACTH and express higher levels of POMC compared to wild-type adenomas. nih.gov These mutant adenomas were also more sensitive to modulation by CRH and dexamethasone (B1670325) in vitro. nih.gov Microarray analysis revealed that genes associated with endosomal protein degradation and membrane components were downregulated in USP8 mutant adenomas. nih.gov
Research has also investigated the responsiveness of USP8-mutated ACTH-secreting pituitary tumors to treatment with the somatostatin (B550006) analog pasireotide (B1678482). While USP8 mutations have been associated with higher levels of somatostatin receptor subtype 5 (SSTR5), the correlation with pasireotide response is complex and can depend on the specific mutation. mdpi.com For instance, while transfection with certain USP8 mutants (S718del, C40-USP8) abolished or did not confer pasireotide responsiveness in some cell cultures, primary cells from a tumor with the P720R USP8 mutation showed a strong antisecretory effect in response to pasireotide. mdpi.com This suggests that different USP8 mutations can have varying impacts on the responsiveness of these tumors to pasireotide. mdpi.com
The ubiquitin-proteasome system, including the activity of DUBs like USP8, is directly involved in intracellular ACTH turnover, suggesting that targeting this system could be a therapeutic strategy for human ACTH-secreting adenomas. nih.gov
| USP8 Mutation Status in ACTH Adenomas | Incidence in Human Tumors | Key Molecular/Cellular Findings | Responsiveness to Pasireotide (Mutant vs. Wild-Type) | Source |
| Somatic Mutations | 11-60% | Enhanced USP8 activity; increased EGFR deubiquitination & signaling; increased ACTH and POMC secretion; altered gene expression. | Variable, depends on specific mutation. | viamedica.ploncotarget.complos.orgnih.govmdpi.com |
| P720R Mutation | Subset of mutations | Increased SSTR5 expression (in transfected cells); strong antisecretory effect of pasireotide observed in primary cells. | More responsive (in one case study). | mdpi.com |
| S718del, C40-USP8 Mutants | Subset of mutations | Increased SSTR5 expression (in transfected cells). | Abolished or did not confer responsiveness. | mdpi.com |
Other Biological Contexts (e.g., Male Fertility, T-cell Function)
The deubiquitinating enzyme Ubiquitin-Specific Peptidase 8 (USP8) plays diverse roles in various cellular processes. Research into the biological functions of USP8 has identified its involvement in contexts beyond those typically associated with the enzyme, including male fertility and T-cell function. This compound is a chemical compound that has been utilized in research as an inhibitor of USP8.
Studies have identified human USP8 as a candidate gene for male fertility traits. researchgate.netnih.gov USP8 is understood to cooperate in acrosome biogenesis, a critical process for fertilization, by regulating the trafficking of vesicular cargoes destined for the forming acrosome. researchgate.netoup.com This involves its interaction with components of the endosomal sorting complex required for transport (ESCRT) machinery and microtubules. oup.comnih.govbioscientifica.com USP8 contains a microtubule interacting and transport (MIT) domain, which may provide a direct link between sorted vesicular cargo and microtubules. researchgate.net The trafficking sorted by USP8/UBPy (another name for USP8) has been investigated in the context of acrosomogenesis, with findings suggesting that USP8/UBPy-sorted cargo contributes early to this process and its trafficking is microtubule mediated. nih.govbioscientifica.com The membrane receptor MET has been identified as a USP8/UBPy-target substrate delivered to the acrosome. nih.govbioscientifica.com USP8 has been shown to localize specifically to the nuclear envelope of round spermatids, as well as the centrosome and acrosome vesicle of elongating spermatids. researchgate.net The involvement of USP8 in the endocytic pathway culminating in acrosome formation suggests the acrosome could be considered a novel lysosome-related organelle. oup.comnih.gov
In the context of the immune system, USP8 has been identified as a regulatory component of the T-cell receptor (TCR) signalosome. nih.govtandfonline.comnih.gov USP8 interacts with the adapter molecule Gads and the regulatory protein 14-3-3β. nih.govtandfonline.comnih.gov T cell-specific deletion of USP8 in mice has revealed that USP8 is essential for thymocyte maturation and the transition to CD4+ and CD8+ single positive stages, as well as efficient positive selection. nih.govnih.gov USP8 is critical for the development and homeostasis of T cells. nih.gov Following TCR stimulation, caspase-dependent processing of USP8 occurs. nih.gov USP8 is involved in the upregulation of the gene encoding the cytokine receptor IL-7Rα, mediated by the transcription factor Foxo1. nih.gov Mice with T cell-specific USP8 deficiency have shown disturbed T cell homeostasis, a predominance of CD8+ γδ T cells in the intestine, and impaired regulatory T cell function, leading to the development of colitis. nih.gov USP8 also modulates immune processes by regulating deubiquitination activity in the ESCRT. researchgate.net Overexpression or functional mutation of USP8 can support the regulatory function of T cells but may inhibit the effect of CD8+ T cells, potentially contributing to tumor progression and immune escape. researchgate.net Furthermore, inhibition of USP8 has been shown to reduce the abundance of TβRII+ circulating TEVs and prevent CD8+ T cell exhaustion in some contexts. frontiersin.org USP8 also plays a role in regulating the protein stability of PD-L1, affecting tumor immune escape. researchgate.net Inhibition of USP8 can increase PD-L1 protein levels in certain cancer cell lines and influence innate immune responses by activating signaling pathways such as TRAF6-NF-κB. researchgate.netfrontiersin.org
This compound is a compound used in research to inhibit USP8. While the research findings described above detail the biological roles of the USP8 enzyme in male fertility and T-cell function, specific detailed research findings solely focused on the direct effects and applications of this compound within these precise biological contexts were not extensively provided in the consulted sources. The compound this compound is also described as a potent dual inhibitor of OTUB1 and USP8 and has been investigated in other research areas, such as non-small-cell lung cancer (NSCLC), where it has been shown to reduce substrate levels of UBE2N and EGFR and inhibit cell proliferation. researchgate.net
Based on the provided information, detailed data tables specifically illustrating the effects of this compound on male fertility parameters or T-cell functional outcomes within these specific biological contexts could not be generated. The research primarily highlights the role of the USP8 enzyme itself in these processes and mentions USP8 inhibitors as tools or in other research applications.
Methodological Approaches Employed in Usp8 in 1 Research
Biochemical Assays for USP8 Enzymatic Activity Quantification
Biochemical assays are fundamental to quantifying the inhibitory effect of USP8-IN-1 on the enzymatic activity of USP8. A common approach utilizes fluorogenic substrates, such as Ubiquitin-AMC (Ub-AMC). Ub-AMC is a modified ubiquitin molecule conjugated to a fluorescent tag, 7-amido-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched. USP8, as a deubiquitinating enzyme, cleaves the bond between ubiquitin and AMC. This cleavage releases the AMC molecule, resulting in an increase in fluorescence that is directly proportional to the activity of USP8. bpsbioscience.com By measuring the fluorescence in the presence of varying concentrations of this compound, researchers can determine the half-maximal inhibitory concentration (IC50) of the compound against USP8. nih.govmedchemexpress.com This type of assay is crucial for confirming the compound's direct inhibitory activity against the target enzyme and for determining its potency. bpsbioscience.com Studies have reported IC50 values for this compound against USP8, indicating its effectiveness as an inhibitor. nih.govmedchemexpress.comglpbio.com For instance, one study reported an IC50 of 0.85 µM for DUB-IN-1 (identified as a USP8 inhibitor) against USP8. nih.gov Another compound identified as OTUB1/USP8-IN-1, a dual inhibitor, showed IC50 values of 0.17 nM for OTUB1 and 0.28 nM for USP8. glpbio.cominvivochem.cn
In Vitro Cell-Based Assays
In vitro cell-based assays are extensively used to investigate the effects of this compound on various cellular processes. These assays provide a more complex and biologically relevant context compared to biochemical assays, allowing researchers to understand how inhibiting USP8 impacts living cells.
Assessment of Cell Proliferation and Viability (e.g., CCK-8, Colony Formation)
Cell proliferation and viability assays are commonly employed to evaluate the impact of this compound on cell growth. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to measure cell viability based on the activity of dehydrogenases in metabolically active cells. nih.govnih.govresearchgate.netdovepress.com This assay typically involves adding the CCK-8 solution to cell cultures and measuring the absorbance at a specific wavelength (e.g., 450 nm) after incubation. nih.govdovepress.com Changes in absorbance correlate with the number of viable cells. Studies using CCK-8 have shown that USP8 inhibition can suppress the proliferation of various cancer cell lines, including glioblastoma (GBM), esophageal squamous cell carcinoma (ESCC), and cholangiocarcinoma cells, often in a dose-dependent manner. nih.govnih.govresearchgate.netdovepress.com
Colony formation assays assess the ability of single cells to grow and form colonies over an extended period, providing a measure of their clonogenic survival and proliferative capacity. nih.govresearchgate.netdovepress.com In this assay, cells are seeded at a low density and allowed to grow for a period (e.g., 10-14 days), after which the resulting colonies are fixed, stained, and counted. nih.govresearchgate.net Research using colony formation assays has demonstrated that USP8 inhibition by compounds like DUB-IN-1 significantly reduces the number and size of colonies formed by cancer cells, consistent with an inhibitory effect on long-term proliferation. nih.govresearchgate.netdovepress.com For example, DUB-IN-1 treatment led to marked reductions in colony formation by both T98G and LN229 glioblastoma cells. nih.gov Similarly, knockdown of USP8 resulted in a significant decrease in the number of formed colonies in cholangiocarcinoma cells. dovepress.com
Immunofluorescence assays for proliferation markers like Ki-67 are also used. Ki-67 is a nuclear protein associated with cell proliferation. Reduced Ki-67 staining indicates a decrease in the percentage of actively proliferating cells. nih.gov
| Assay Type | Cell Lines Tested (Examples) | Observed Effect of USP8 Inhibition (Examples) | Supporting Citations |
|---|---|---|---|
| CCK-8 / MTT | LN229, T98G, U87MG (GBM) | Dose-dependent inhibition of proliferation | nih.gov |
| MCF7, T47D (Breast Cancer) | Significant inhibition of proliferation | nih.gov | |
| ESCC cells | Inhibition of cell growth | nih.govresearchgate.net | |
| QBC939, RBE, Hucct-1 (Cholangiocarcinoma) | Inhibition of proliferation (knockdown) / Enhanced viability (overexpression) | dovepress.comresearchgate.net | |
| Colony Formation | T98G, LN229 (GBM) | Marked reductions in colony formation | nih.govresearchgate.net |
| MCF7, T47D (Breast Cancer) | Decreased clone formation capability | nih.gov | |
| ESCC cells | Suppressed colony formation | researchgate.net | |
| QBC939, RBE, Hucct-1 (Cholangiocarcinoma) | Decreased clonogenic ability (knockdown) / Promoted clonogenic ability (overexpression) | dovepress.comresearchgate.net | |
| Ki-67 Staining | LN229, T98G (GBM) | Reduced percentage of Ki-67 positive cells | nih.gov |
Cell Cycle Progression Analysis (e.g., Propidium Iodide Staining)
Analysis of cell cycle progression helps determine how USP8 inhibition affects the distribution of cells within different phases of the cell cycle (G1, S, G2/M). Propidium iodide (PI) staining is a common method for this analysis, typically performed using flow cytometry. nih.govnih.govunipd.it PI is a fluorescent intercalating agent that stains DNA. unipd.it The intensity of PI fluorescence in a cell is proportional to its DNA content. unipd.it By analyzing the DNA content of a cell population, researchers can distinguish between cells in G1 phase (diploid DNA content), S phase (replicating DNA), and G2/M phase (tetraploid DNA content). Cells are usually fixed (e.g., with ethanol) and treated with RNase before PI staining to ensure only DNA is stained. unipd.it Studies have shown that USP8 inhibition or knockdown can induce cell cycle arrest in specific phases. nih.govnih.govdovepress.com For instance, USP8 inhibition by DUB-IN-1 led to G2/M cell cycle arrest in ESCC cells. nih.gov USP8 knockdown has also been shown to arrest the cell cycle progression from G1 to S phase in lung cancer cells. dovepress.comresearchgate.net
Apoptosis and Cell Death Detection (e.g., Annexin V Staining, Caspase Activity)
Apoptosis, or programmed cell death, is a critical process in development and disease, and its dysregulation is a hallmark of cancer. Assays detecting apoptosis are used to determine if this compound treatment induces cell death. Annexin V staining is a widely used method to detect early apoptotic cells. nih.govnih.govresearchgate.netnih.govwindows.net Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. researchgate.net Cells are typically co-stained with a vital dye like PI to distinguish between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic or necrotic cells (Annexin V-positive, PI-positive). nih.govnih.gov Flow cytometry is then used to quantify the different cell populations. nih.gov
Caspase activity assays measure the activation of caspases, a family of proteases that play a central role in the execution phase of apoptosis. researchgate.net Assays often use fluorogenic or luminescent substrates that are cleaved by activated caspases (e.g., Caspase-3/7, Caspase-8). researchgate.netnih.gov Increased caspase activity indicates the activation of the apoptotic pathway. Studies have shown that USP8 inhibition or knockdown can induce apoptosis in various cancer cell lines. nih.govnih.govdovepress.comresearchgate.netnih.govnih.gov For example, USP8 inhibition by DUB-IN-1 triggered apoptosis in ESCC cells by modulating p53 target proteins. nih.gov USP8 silencing in ovarian cancer cells enhanced susceptibility to cisplatin-induced apoptosis, associated with increased caspase 3/7 activation. researchgate.netnih.govfrontiersin.org Knockdown of USP8 also promoted apoptosis in lung cancer cells. dovepress.com Furthermore, silencing of USP8 induced apoptosis in cholangiocarcinoma cells by regulating the Bcl-2/Bax axis and Caspase cascade. nih.gov
Cellular Migration and Invasion Assays (e.g., Wound Healing, Transwell)
Cellular migration and invasion are key processes involved in cancer metastasis. Assays evaluating these abilities are used to determine if this compound affects the metastatic potential of cancer cells. The wound healing (or scratch) assay is a simple method to measure cell migration. nih.govnih.govdovepress.comresearchgate.net A "wound" is created in a confluent cell monolayer, and the rate at which cells migrate to close the gap is observed and quantified over time. dovepress.comresearchgate.net
Transwell assays (also known as Boyden chamber assays) are used to measure both cell migration and invasion. nih.govnih.govnih.govdovepress.comresearchgate.netresearchgate.net For migration assays, cells are placed in the upper chamber of a Transwell insert with a porous membrane, and a chemoattractant is placed in the lower chamber. Cells that migrate through the pores to the lower side of the membrane are then fixed, stained, and counted. nih.govnih.govresearchgate.net For invasion assays, the membrane is coated with an extracellular matrix material (e.g., Matrigel) that cells must degrade to pass through, thus mimicking the invasion process. nih.gov Research has shown that USP8 inhibition or knockdown can suppress the migration and invasion of various cancer cell types, including GBM, breast cancer, lung cancer, and cholangiocarcinoma cells. nih.govnih.govdovepress.comdovepress.comresearchgate.netresearchgate.net DUB-IN-1 effectively inhibited the migration and invasion of GBM cells. nih.govresearchgate.net USP8 depletion significantly inhibited the migration and invasion capabilities of breast cancer cells. nih.gov Knockdown of USP8 inhibited the migration and invasion of lung cancer cells. dovepress.com Similarly, silencing of USP8 inhibited the migration and invasion of cholangiocarcinoma cells. dovepress.comresearchgate.net However, one study noted that USP8 was important for colon cancer cell growth and survival but not migration. nih.gov
| Assay Type | Cell Lines Tested (Examples) | Observed Effect of USP8 Inhibition/Knockdown (Examples) | Supporting Citations |
|---|---|---|---|
| Wound Healing | LN229, T98G (GBM) | Significantly decreased migration | nih.govresearchgate.net |
| Breast Cancer cells | Decreased wound healing rate | nih.gov | |
| Lung Cancer cells | Significantly lower healing area | dovepress.com | |
| Transwell | LN229, T98G (GBM) | Markedly suppressed migration and invasion | nih.govresearchgate.net |
| Breast Cancer cells | Inhibited vertical migration and invasion capability | nih.gov | |
| Lung Cancer cells | Decreased number of invasive cells | dovepress.com | |
| QBC939, RBE, Hucct-1 (Cholangiocarcinoma) | Inhibited migration and invasion (knockdown) / Promoting effects (overexpression) | dovepress.comresearchgate.net |
Spheroid Formation Assays for Stemness Evaluation
Spheroid formation assays are used to assess the stemness or self-renewal capacity of cancer cells. Cancer stem cells are a subpopulation of cells within a tumor that possess the ability to proliferate extensively, differentiate into various cell types, and initiate new tumors. These cells often form compact, non-adherent spheres when cultured in specific serum-free conditions. nih.govresearchgate.nethku.hk The ability to form spheroids is considered an in vitro indicator of stemness. Research has utilized spheroid formation assays to investigate the effect of USP8 inhibition on the stem-like properties of cancer cells. Studies have shown that inhibiting USP8 can significantly attenuate the stemness of cancer cells, as revealed by a reduction in spheroid formation. nih.govresearchgate.netresearchgate.netdntb.gov.ua For example, the stemness of glioblastoma LN229 and T98G cells was significantly attenuated by the USP8 inhibitor DUB-IN-1, as shown by the results of the spheroid formation assay. nih.govresearchgate.netdntb.gov.ua USP8 has also been identified as a cancer stemness-promoting factor in breast tumors. embopress.org
| Assay Type | Cell Lines Tested (Examples) | Observed Effect of USP8 Inhibition (Examples) | Supporting Citations |
|---|---|---|---|
| Spheroid Formation | T98G, LN229 (GBM) | Significantly attenuated stemness | nih.govresearchgate.netdntb.gov.ua |
| MCF10A-RAS (Breast Cancer) | Reduction in tumor sphere formation (shRNA) | embopress.org |
Molecular Biology Techniques
Molecular biology techniques are fundamental to dissecting the cellular mechanisms influenced by this compound. These approaches enable researchers to analyze protein levels, modifications, gene expression patterns, and the functional consequences of manipulating gene targets.
Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot, Immunoblotting, Immunoprecipitation)
Western blotting and immunoblotting are widely used to assess the total protein levels of USP8 and its downstream targets following treatment with this compound or genetic manipulation of USP8. For instance, Western blot analysis has shown that USP8 inhibition can decrease the protein levels of UBE2N and EGFR in a dose-dependent manner in H1975 cells. medchemexpress.com Similarly, knockdown of USP8 has been shown to downregulate the expression of proteins such as Cyclin D1, CDK4, CDK6, p-AKT, and Bcl2, while upregulating Bax in human lung cancer cells. researchgate.net In ovarian cancer cells, Western blot analysis revealed increased levels of USP8 in cisplatin-resistant variants compared to parental cell lines. frontiersin.org Silencing of USP8 in ovarian cancer cells also resulted in reduced activation of EGF-R and Akt, as observed by Western blot. frontiersin.org Immunoblotting has also been used to confirm the downregulation of USP8 protein levels upon siRNA treatment in macrophages. asm.org
Immunoprecipitation is employed to study protein-protein interactions and the ubiquitination status of target proteins. An immunoprecipitation assay confirmed the interaction between endogenous USP8 and EGFR in NSCLC cell lines, indicating EGFR as a client protein of USP8. researchgate.net USP8 has been shown to stabilize the OGT protein through deubiquitination, and ubiquitination assays have demonstrated that USP8 can remove K27 and K48 linked ubiquitin chains from OGT. nih.gov USP8 also specifically interacts with PD-L1 to remove its K63-linked poly-ubiquitination. nih.gov Immunoprecipitation and Western blot analysis have been used to assess the levels of ubiquitinated proteins, such as FLIPS, showing that overexpression of wild-type USP8 significantly increased the amount of higher molecular weight, HA-labeled FLIPS, suggesting a link between USP8 and FLIPS ubiquitination and stability. nih.gov Conversely, overexpression of wild-type USP8 decreased ubiquitination of the FLIPS E3 ubiquitin ligase AIP4, while siRNA-mediated suppression of USP8 increased AIP4 ubiquitination. nih.gov
Gene Expression Analysis (e.g., Quantitative RT-PCR, Transcriptomic Profiling)
Quantitative RT-PCR (qRT-PCR) is a standard technique for quantifying mRNA levels of specific genes, providing insight into transcriptional changes induced by this compound or USP8 modulation. qRT-PCR analysis confirmed lower expression of CDKN1B, CCND2, and CDK6, and higher expression of CDC25A in USP8-mutated corticotroph adenomas compared to wild-type tumors. nih.gov USP8 expression levels in melanoma cells and tissues have been assessed by qPCR. researchgate.net qRT-PCR has also been used to quantify the mRNA expression levels of USP8 after siRNA transfection in macrophages and ovarian cancer cells, confirming the knockdown efficiency. frontiersin.orgasm.org The relative gene expression is often analyzed using the comparative 2-ΔΔCt method, normalized with endogenous controls like GAPDH. asm.org
Transcriptomic profiling, such as RNA sequencing, provides a broader view of global gene expression changes. Transcriptomic profiling of USP8-mutated corticotroph adenomas revealed 1648 genes differentially expressed compared to USP8-wild-type tumors, affecting many molecular pathways. oup.comresearchgate.net Gene Set Enrichment Analysis (GSEA) of breast cancer patient datasets showed that gene signatures representing increased cancer metastasis were significantly enriched in patients with higher levels of USP8. nih.gov RNA-seq analysis has been used to identify upregulated and downregulated genes upon USP8 overexpression or depletion in cell lines. nih.gov
Genetic Manipulation: siRNA, shRNA-Mediated Gene Knockdown, and Overexpression Studies
Genetic manipulation techniques, including siRNA and shRNA for gene knockdown and plasmid transfection for overexpression, are crucial for determining the functional significance of USP8 in cellular processes and validating this compound's targets. siRNA-mediated suppression of USP8 levels has been used to study its effects on protein ubiquitination and stability. nih.gov siRNA targeting USP8 has been employed to downregulate its expression in macrophages to study its role in Brucella infection. asm.org Similarly, siRNA transfection was used to reduce USP8 mRNA and protein levels in ovarian cancer cells. frontiersin.org
shRNA-mediated gene knockdown is used to create stable cell lines with reduced USP8 expression. Stable cell lines expressing shRNA against USP8 have been utilized to investigate its role in various cellular functions. embopress.orgnih.gov Overexpression studies involve introducing plasmids encoding wild-type or mutated forms of USP8 into cells to examine their impact on target protein levels, ubiquitination, and cellular phenotypes. Overexpression of wild-type USP8, but not a catalytically inactive mutant, increased FLIPS ubiquitination and decreased its stability. nih.gov Overexpression of mutated Usp8 in corticotroph cells did not affect cell proliferation compared to wild-type Usp8 overexpression. mdpi.com Overexpression of USP8 in macrophages has also been confirmed by qRT-PCR and immunoblotting. researchgate.net
CRISPR/Cas9 Genome-Wide Screening Approaches
CRISPR/Cas9 technology allows for precise genome editing, including gene knockout and large-scale functional screens. CRISPR/Cas9 genome-wide screening has been used to identify genes involved in various cellular processes, including those related to USP8 function. For example, CRISPR/Cas9 screening in human cells identified TMEM79/MATTRIN as an inhibitor of Wnt signaling that inhibits USP8-mediated deubiquitination of FZD. mdpi.com CRISPR/Cas9 has also been used to generate cell lines with endogenous USP8 tagged or knocked out to study its subcellular localization and function. nih.gov Genome-wide CRISPR/Cas9 studies have identified USP8 as a member responsible for glioma cell growth and proliferation. frontiersin.org CRISPR/Cas9-based DUB knockout screening systems have been employed in drug resistance research. researchgate.net
In Vivo Preclinical Animal Model Studies
In vivo preclinical animal models, particularly xenograft and orthotopic tumor models, are essential for evaluating the efficacy of this compound and understanding the in vivo consequences of targeting USP8 in a complex biological system.
Xenograft and Orthotopic Tumor Models
Xenograft models involve implanting human cancer cells into immunocompromised mice, while orthotopic models involve implanting cells into the corresponding organ site. These models are used to assess tumor growth, metastasis, and response to treatment with USP8 inhibitors like this compound.
USP8 inhibitors have been tested in mouse xenograft models using gefitinib-resistant and -sensitive NSCLC cells, showing significant suppression of tumor growth. aacrjournals.orgresearchgate.net In the H1975 xenograft mouse model, this compound (referred to as compound 61) decreased tumor burden. medchemexpress.com Studies using xenograft models have shown that knockdown or inhibition of USP8 can decrease tumor growth. nih.gov For example, knockdown of USP8 significantly decreased tumor growth in a xenograft model of intrahepatic cholangiocarcinoma. nih.gov Xenograft models have also been used to study the effect of USP8 inhibition on the tumor microenvironment and its potential to sensitize tumors to immunotherapy. nih.gov USP8 inhibitors have shown selectivity for ARID1A-deficient cells in mouse xenograft models of ovarian clear cell carcinoma. researchgate.net
Orthotopic tumor models, where cancer cells are implanted in the organ matching the cancer type, can provide a more physiologically relevant environment. Orthotopic glioblastoma mouse models have been used to study the effect of depleting USP48, a related DUB, on tumor formation and survival, indicating the relevance of such models for studying DUB inhibitors. mdpi.com Patient-derived xenograft (PDX) models, including orthotopic ovarian tumor models, are also utilized to evaluate the efficacy of inhibitors in models that better reflect human tumors. aacrjournals.org
These in vivo models allow for the assessment of various parameters, including tumor volume, tumor weight, and the expression of key proteins and signaling pathways within the tumor tissue using techniques like immunohistochemistry. aacrjournals.orgresearchgate.net
Zebrafish Embryo Xenograft Invasion Models.
Zebrafish embryo xenograft models serve as a valuable in vivo tool for studying cancer cell invasion and metastasis in a relatively high-throughput manner. nih.govnih.gov This model involves injecting cancer cells into the developing zebrafish embryo, which is optically transparent, allowing for real-time visualization and tracking of the xenografted cells. nih.gov The innate immune system of the zebrafish is not fully developed at the embryonic stage, which helps prevent rejection of the transplanted human cancer cells. nih.gov
Research utilizing zebrafish embryo xenograft models in the context of USP8 and its inhibitors, such as this compound or related compounds, has been employed to assess the role of USP8 in promoting cancer cell invasion and metastasis. For instance, studies have used this model to demonstrate that misexpression or knockdown of USP8 can affect the metastatic potential of cancer cells in vivo. nih.govnih.gov While direct studies specifically detailing the use of this compound in zebrafish xenograft models were not extensively found, the model is a recognized method for evaluating the in vivo effects of USP8 modulation on cancer cell behavior. nih.govnih.gov
One study, for example, utilized a zebrafish embryo xenograft invasion model to examine the effect of USP8 misexpression on cancer metastasis. nih.gov They found that USP8 knockdown reduced tumor incidence and growth in mouse xenograft models and examined the effect of USP8 misexpression using a zebrafish model to link USP8-potentiated metastasis to TGF-β/SMAD activation in vivo. nih.gov Although this study focused on USP8 misexpression rather than this compound specifically, it highlights the utility of the zebrafish model for studying the in vivo impact of USP8 modulation on invasive phenotypes.
| Model Type | Organism | Key Feature | Application in USP8 Research (General) |
| Zebrafish Embryo Xenograft | Zebrafish | Optical transparency, developing immune system | Studying in vivo cancer cell invasion and metastasis related to USP8 modulation. nih.govnih.gov |
| Mouse Xenograft Metastasis | Mouse | Mammalian system | Evaluating tumor growth and metastasis. nih.gov |
Advanced Imaging Techniques for Cellular Localization and Dynamics.
Advanced imaging techniques are crucial for understanding the subcellular localization and dynamic behavior of USP8 and how it is affected by inhibitors like this compound. Techniques such as spinning-disk confocal microscopy and Structured Illumination Microscopy (SIM) allow researchers to visualize the precise location of USP8 within the cell and observe its movement and interactions with other proteins and organelles in real-time or near real-time. elifesciences.orgelifesciences.org
Fluorescent tagging of USP8 and its interacting partners, such as early endosome markers like EEA1 or Rab5c, is commonly used in these studies. elifesciences.orgelifesciences.org By observing the co-localization and trafficking of these fluorescently tagged proteins, researchers can infer the role of USP8 in endosomal maturation and receptor trafficking pathways. elifesciences.orgelifesciences.orgbiorxiv.org
For instance, studies investigating the spatiotemporal recruitment of USP8 to endosomes have employed spinning-disk confocal microscopy to image cells expressing fluorescently tagged USP8 and endosome markers. elifesciences.orgelifesciences.org These studies have shown that USP8 co-localizes with early endosome markers and is dynamically recruited to these vesicles. elifesciences.orgelifesciences.org SIM has been used to provide super-resolution images, revealing the sub-organelle localization of USP8 on early endosomes. elifesciences.orgelifesciences.org
While specific details on the direct application of these advanced imaging techniques to visualize the binding or immediate effects of this compound at the subcellular level were not prominently found, these methods are fundamental for characterizing the cellular processes that this compound is designed to inhibit. By observing the localization and dynamics of USP8 and its substrates or interacting proteins in the presence of this compound, researchers can gain insights into how the inhibitor affects USP8's function within the cellular environment. Studies on USP8's role in endosome maturation and receptor trafficking, often utilizing these imaging techniques, provide the foundational understanding necessary to interpret the effects of USP8 inhibitors. elifesciences.orgelifesciences.orgbiorxiv.orgnih.gov
| Imaging Technique | Principle | Application in USP8 Research (General) |
| Spinning-Disk Confocal Microscopy | Rapid optical sectioning for live-cell imaging | Visualizing USP8 localization and dynamics on endosomes in real-time. elifesciences.orgelifesciences.org |
| Structured Illumination Microscopy (SIM) | Super-resolution imaging | Revealing sub-organelle localization of USP8. elifesciences.orgelifesciences.org |
Research findings using these techniques have demonstrated that USP8 is recruited to Rab5-positive early endosomes and plays a role in endosome maturation. elifesciences.orgelifesciences.orgbiorxiv.org Inhibition or depletion of USP8 can lead to altered endosome morphology and trafficking, affecting the degradation or recycling of transmembrane receptors. elifesciences.orgresearchgate.netelifesciences.orgbiorxiv.orgnih.gov These findings, often derived using advanced imaging, underscore the importance of USP8's precise localization and dynamic interactions for its cellular functions, which are the targets of inhibitors like this compound.
Translational Research Implications and Future Directions for Usp8 in 1
USP8-IN-1 as a Research Tool for Elucidating USP8 Biology
This compound serves as a valuable tool for investigating the biological functions of Ubiquitin-Specific Protease 8 (USP8), a deubiquitinating enzyme (DUB) involved in various cellular processes including protein degradation, signal transduction, and membrane trafficking. patsnap.commdpi.com By specifically inhibiting USP8's deubiquitinating activity, this compound allows researchers to study the consequences of USP8 inhibition on its substrates and downstream pathways. patsnap.com This is crucial for understanding the multifaceted roles of USP8 in both normal physiology and disease states.
Studies utilizing USP8 inhibitors, including potentially this compound or similar compounds like DUB-IN-1, have helped elucidate USP8's involvement in the regulation of receptor tyrosine kinases (RTKs) such as EGFR, ERBB2, ERBB3, and MET. nih.gov Inhibition of USP8 has been shown to lead to the downregulation of these RTKs, affecting cell growth and survival in various cancer models. nih.govaging-us.com Furthermore, USP8 inhibitors have been instrumental in understanding how USP8 influences the stability and trafficking of other proteins, including those involved in immune responses and cell cycle regulation. nih.govpnas.orgbiorxiv.orgnih.gov
The use of small molecule inhibitors like this compound complements genetic approaches such as siRNA-mediated knockdown, providing a pharmacological method to acutely inhibit USP8 activity and study its immediate cellular effects. nih.gov This is particularly useful for dissecting the dynamic nature of ubiquitination-dependent processes regulated by USP8.
Exploration of this compound and its Analogs as Lead Compounds for Therapeutic Development
The identification of USP8's involvement in various pathologies, particularly cancer and certain neurological disorders, has positioned USP8 as a promising therapeutic target. patsnap.comanr.fr this compound, as a characterized inhibitor of USP8, or its analogs, are being explored as potential lead compounds for the development of novel therapeutics. researchgate.net
Research indicates that inhibiting USP8 can reduce tumor growth and induce apoptosis in several cancer types, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer. patsnap.com This is often linked to the destabilization of oncoproteins like EGFR, whose levels are regulated by USP8. patsnap.comnih.gov Preclinical studies using USP8 inhibitors have shown potential in various disease models. patsnap.com
Analogs of USP8 inhibitors, such as those derived from DUB-IN-1, have demonstrated inhibitory effects on the growth of cancer cells, including colon and prostate cancer cells, with varying IC50 values. researchgate.netnih.gov The development of more potent and selective USP8 inhibitors is an active area of research. For instance, dual inhibitors targeting both OTUB1 and USP8, such as OTUB1/USP8-IN-1, have shown potent antiproliferative effects in NSCLC cell lines and efficacy in mitigating tumor growth in vivo. medchemexpress.comresearchgate.netacs.org The exploration of structure-activity relationships is crucial in identifying compounds with improved therapeutic profiles. acs.org
Strategies for Enhancing Therapeutic Efficacy: Investigating Combination Approaches with Established Therapies
Given the complex nature of diseases like cancer, combining USP8 inhibition with existing therapies is a promising strategy to enhance treatment efficacy and overcome resistance mechanisms. Research has explored the potential of combining USP8 inhibitors with various established treatments.
One significant area of investigation is the combination of USP8 inhibitors with immunotherapy, particularly anti-PD-1/PD-L1 therapy. Studies have shown that inhibiting USP8 can reshape the tumor microenvironment, potentially enhancing the efficacy of anti-PD-1/PD-L1 blockade by activating infiltrated CD8+ T cells and suppressing tumor growth in murine models. mdpi.comnih.govlarvol.comresearchgate.net This synergistic effect is thought to involve USP8's influence on PD-L1 stability and the immune response. nih.govresearchgate.net
USP8 inhibition has also shown potential in overcoming resistance to conventional chemotherapy agents. For example, USP8 inhibition or knockdown has been found to enhance the sensitivity of cancer cells to cisplatin (B142131) and gefitinib (B1684475) in ovarian and lung cancer models, respectively. nih.govfrontiersin.orgresearchgate.net This is often associated with the modulation of RTK signaling and the induction of apoptosis. nih.govfrontiersin.org
Furthermore, combining USP8 inhibition with ferroptosis inducers has demonstrated enhanced anti-tumor effects and improved response to anti-PD-1 immunotherapy in vivo, suggesting a role for USP8 in regulating ferroptosis. pnas.org
Interactive Data Table: Effects of USP8 Inhibition in Combination Therapies (Illustrative Examples)
| Combination Therapy | Cancer Type | Observed Effect | Reference |
| USP8 inhibitor + Anti-PD-1/PD-L1 | Various | Enhanced anti-tumor efficacy, increased CD8+ T cell infiltration | mdpi.comnih.govlarvol.com |
| USP8 inhibition + Gefitinib | NSCLC | Overcoming gefitinib resistance, suppression of RTKs, induction of apoptosis | nih.gov |
| USP8 inhibition + Cisplatin | Ovarian | Increased cisplatin sensitivity, enhanced apoptosis | frontiersin.orgresearchgate.net |
| USP8 inhibition + Ferroptosis Inducers | Cancer | Retarded tumor growth, potentiation of anti-PD-1 immunotherapy | pnas.org |
| USP8 inhibition + Doxorubicin (B1662922)/Sorafenib (B1663141) | HCC | Enhanced efficacy against sensitive and resistant cells, downregulation of RTKs | aging-us.com |
Addressing Challenges Related to Specificity and Potential Off-Target Effects in Future Research
A key challenge in developing USP8 inhibitors for therapeutic use is ensuring specificity and minimizing potential off-target effects. USP8 is a multidomain DUB with various cellular functions, and inhibiting its activity could potentially impact essential physiological processes. nih.gov While some studies report selectivity of certain USP8 inhibitors over other USPs like USP7, further research is needed to fully characterize the specificity profiles of this compound and its analogs. acs.orgmedchemexpress.com
Off-target effects could arise from the inhibitor interacting with other DUBs or unrelated proteins, leading to unintended consequences. Rigorous testing is required to assess the selectivity of USP8 inhibitors across the DUB family and other protein classes. Strategies to enhance specificity could include designing inhibitors that target specific domains of USP8 or developing compounds that exploit context-dependent differences in USP8 activity or localization. nih.gov
Studies using siRNA-mediated knockdown of USP8, which offers a different approach to reducing USP8 activity compared to small molecule inhibition, can help distinguish between on-target effects of USP8 inhibition and potential off-target effects of a compound. biorxiv.orgbiorxiv.org Future research should focus on comprehensive off-target profiling and the development of more highly selective inhibitors to improve the therapeutic window and reduce the risk of adverse effects.
Continued Identification and Validation of Novel USP8 Substrates and Regulatory Interactors
A deeper understanding of USP8 biology requires the continued identification and validation of its substrates and regulatory interactors. USP8 deubiquitinates a diverse range of proteins, influencing their stability, localization, and activity. patsnap.comnih.gov Identifying novel substrates can reveal previously unknown pathways regulated by USP8 and provide new insights into its roles in health and disease.
Known substrates and interactors of USP8 include RTKs like EGFR, ERBB2, ERBB3, and MET, as well as proteins involved in endosomal trafficking, immune signaling (e.g., PD-L1, TRAF6), and cell cycle control (e.g., AURKA). patsnap.comnih.govnih.govnih.govresearchgate.netoup.com Research is ongoing to identify additional substrates using proteomic approaches and to validate these interactions through biochemical and cell biological methods. anr.fr
Understanding how USP8 activity is regulated through interactions with other proteins, such as 14-3-3 proteins, is also crucial. nih.govoup.com Somatic mutations in USP8 found in conditions like Cushing's disease can affect its interaction with regulatory proteins, leading to hyperactivity. nih.govoup.com Identifying and characterizing these regulatory interactions can uncover new avenues for modulating USP8 activity in a more targeted manner.
Research into Mechanisms of Resistance to USP8 Inhibition
As with many targeted therapies, the development of resistance is a potential challenge for USP8 inhibitors. Research into the mechanisms by which cancer cells might develop resistance to USP8 inhibition is essential for developing strategies to overcome it.
Potential mechanisms of resistance could involve alterations in USP8 expression or mutation status, changes in the expression or activity of downstream signaling pathways that compensate for USP8 inhibition, or the activation of alternative survival pathways. Given USP8's role in regulating multiple RTKs, resistance might arise through the upregulation or activation of other RTKs or signaling nodes that are not directly affected by USP8 inhibition. nih.govaging-us.com
Furthermore, alterations in the ubiquitination machinery or proteasome activity could also contribute to resistance. Understanding these mechanisms will be critical for designing more effective treatment strategies, potentially involving combination therapies that target multiple vulnerabilities or address the specific resistance pathways that emerge.
Expansion of Research into Non-Oncological Disease Areas
While a significant focus of USP8 inhibitor research has been in oncology, USP8's diverse roles suggest potential applications in non-oncological disease areas. patsnap.com USP8 is involved in the regulation of autophagy and endocytic trafficking, processes critical for neuronal health. patsnap.com Dysregulation of these processes is implicated in neurodegenerative diseases, suggesting that USP8 inhibitors could have therapeutic potential in this area. patsnap.com
USP8 is also frequently mutated in ACTH-secreting pituitary adenomas, which cause Cushing's disease. anr.frnih.govoup.com These mutations can lead to hyperactive USP8, contributing to increased ACTH secretion. nih.govoup.com USP8 inhibitors are being investigated as a potential treatment for Cushing's disease, aiming to reduce ACTH production. anr.frbiorxiv.org
Beyond neurological and endocrine disorders, USP8 inhibitors may also have applications in infectious diseases, as some pathogens exploit the host's ubiquitin-proteasome system. patsnap.com Inhibiting USP8 could potentially interfere with the life cycle of these pathogens. patsnap.com
Further research is needed to explore the specific roles of USP8 in these non-oncological conditions and to evaluate the therapeutic potential of this compound and its analogs in these contexts.
Advancements in High-Throughput Assay Design for DUB Inhibitor Discovery and Optimization
Deubiquitinating enzymes (DUBs), including Ubiquitin Specific Peptidase 8 (USP8), represent promising targets for therapeutic intervention due to their critical roles in various cellular processes and disease states, particularly cancer. researchgate.netbpsbioscience.com The discovery and optimization of specific DUB inhibitors necessitate efficient screening methods capable of evaluating large libraries of compounds. High-throughput screening (HTS) plays a crucial role in this process, enabling the rapid identification of potential lead molecules. biorxiv.orgmdpi.com
Advancements in HTS assay design have significantly accelerated DUB inhibitor discovery. A common strategy involves the use of fluorogenic substrates, where the cleavage of a ubiquitin moiety by a DUB releases a fluorescent molecule, allowing for continuous monitoring of enzyme activity. bpsbioscience.comdrugtargetreview.com The increase in fluorescence is directly proportional to DUB activity, making these assays suitable for HTS formats using plate readers. bpsbioscience.comdrugtargetreview.com Examples of such substrates include Ubiquitin-AMC (Ub-AMC) and Ubiquitin-rhodamine-110 (Ubiquitin-Rho-110). bpsbioscience.comdrugtargetreview.comnih.gov These fluorometric assays are widely utilized for screening small molecule inhibitors and studying enzyme kinetics. bpsbioscience.com
Beyond simple activity assays, other HTS compatible technologies have been developed or adapted for DUB research. Homogeneous Time-Resolved Fluorescence (HTRF®) assays, for instance, have been employed to monitor protein-protein interactions critical for DUB function, such as the interaction between USP8 and its substrate CHMP1B. nih.gov This type of assay allows for screening compounds that disrupt specific DUB interactions rather than solely inhibiting catalytic activity. nih.gov Fragment-based drug discovery (FBDD), often coupled with techniques like mass spectrometry or crystallography, represents another approach that can be integrated into HTS workflows to identify low-affinity fragment hits that can be subsequently optimized into more potent inhibitors. nih.govfrontiersin.org
The application of these advanced HTS methods has led to the identification of novel USP8 inhibitors. For example, high-throughput screening based on a Ubiquitin-Rho-110 fluorometric activity assay successfully identified novel USP8 inhibitors, including a compound designated DC-U43, which was further optimized. researchgate.netnih.gov Another potent inhibitor, OTUB1/USP8-IN-1, which acts as a dual inhibitor of OTUB1 and USP8, was discovered by screening with an in vitro DUB assay using a fluorescent substrate. researchgate.net Research findings on OTUB1/USP8-IN-1 highlight its high potency, with reported IC₅₀ values in the subnanomolar range for both OTUB1 and USP8 in vitro. medchemexpress.com Such detailed research findings, often generated through these high-throughput screening and characterization assays, are crucial for understanding the inhibitory profile and potential therapeutic applications of compounds like this compound. medchemexpress.com
The continuous refinement of HTS assay design, including the development of more specific substrates, the integration of diverse detection technologies, and the application of approaches like FBDD, remains essential for the efficient discovery and optimization of potent and selective DUB inhibitors targeting enzymes like USP8.
常见问题
Basic: What is the mechanism of action of Usp8-IN-1 in modulating ubiquitination pathways?
This compound specifically inhibits ubiquitin-specific protease 8 (USP8), a deubiquitinating enzyme (DUB) that removes ubiquitin moieties from substrate proteins, thereby stabilizing them. USP8 regulates critical processes such as endosomal sorting, receptor tyrosine kinase signaling, and apoptosis. By inhibiting USP8 (IC50 = 1.9 μM), this compound disrupts these pathways, leading to increased ubiquitination and proteasomal degradation of oncogenic substrates like EGFR, which is relevant in cancer research .
Basic: Which in vitro assays are recommended for assessing this compound inhibitory activity?
Standard assays include:
- Biochemical assays : Fluorescence-based Ub-AMC hydrolysis to measure DUB activity, with IC50 calculated using dose-response curves.
- Cellular assays : Growth inhibition (GI50) in H1975 cells (e.g., GI50 = 82.04 μM) via MTT or CellTiter-Glo assays to evaluate cytotoxicity .
- Western blotting : To confirm increased ubiquitination of USP8 substrates (e.g., EGFR) post-treatment. Ensure assay buffers contain DTT to maintain USP8 activity .
Basic: How do researchers validate the selectivity of this compound against related DUBs?
Selectivity is validated using:
- Panel screening : Test this compound against other DUBs (e.g., USP1, USP14, OTUB1) at 1–10 μM concentrations. For example, this compound shows >100-fold selectivity over USP14 (IC50 = 0.83 μM for IU1-248) .
- Thermal shift assays : Monitor changes in protein melting temperature (ΔTm) to confirm direct binding to USP7.
- CRISPR/Cas9 knockout models : Compare effects in USP8-knockout vs. wild-type cells to rule off-target effects .
Advanced: How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from:
- Pharmacokinetics : Poor bioavailability or rapid metabolism in vivo. Use LC-MS to measure plasma/tissue concentrations and adjust dosing regimens.
- Model relevance : Validate tumor models (e.g., H1975 xenografts) for USP8 dependency.
- Statistical power : Ensure adequate sample size (n ≥ 6/group) and use mixed-effects models to account for variability .
Advanced: What strategies optimize this compound delivery in in vivo models to enhance bioavailability?
- Formulation : Use PEGylated nanoparticles or liposomes to improve solubility.
- Co-administration : Combine with CYP450 inhibitors (e.g., ketoconazole) to reduce metabolic clearance.
- Route of administration : Intraperitoneal injection may improve stability over oral dosing. Monitor plasma half-life via pharmacokinetic studies .
Basic: What are the critical controls for ensuring reproducibility in this compound experiments?
- Positive controls : Use known USP8 inhibitors (e.g., OTUB1/USP8-IN-1) at published IC50 values.
- Negative controls : Include DMSO vehicle and USP8-knockout cells.
- Assay replicates : Perform triplicate technical repeats and two independent biological replicates. Document buffer compositions and incubation times rigorously .
Advanced: How does this compound compare to other USP8 inhibitors in terms of potency and specificity?
- Potency : this compound (IC50 = 1.9 μM) is less potent than OTUB1/USP8-IN-1 (IC50 = 0.28 nM for USP8) but has a distinct chemical scaffold.
- Specificity : this compound shows moderate selectivity over USP14, whereas IU1-47 targets USP14 exclusively. Cross-screen against >50 kinases/DUBs to confirm target engagement .
Basic: What cellular models are most appropriate for studying this compound’s anticancer effects?
- H1975 cells : A NSCLC line with EGFR amplification; this compound’s GI50 here (82.04 μM) links USP8 inhibition to EGFR degradation .
- HeLa cells : For studying endosomal sorting via USP8’s role in EGFR trafficking.
- Primary patient-derived cells : To assess tumor-specific efficacy and heterogeneity .
Advanced: What computational methods support the rational design of this compound analogs?
- Molecular docking : Use USP8’s crystal structure (PDB ID: 2JKO) to predict binding affinities.
- QSAR modeling : Correlate structural features (e.g., hydrophobic substituents) with IC50 values.
- ADMET prediction : Optimize logP (<5) and polar surface area (>60 Ų) to enhance bioavailability .
Advanced: How can researchers investigate this compound’s synergistic effects with other anticancer agents?
- Combination screens : Test with EGFR inhibitors (e.g., osimertinib) or proteasome inhibitors (e.g., bortezomib) using Chou-Talalay synergy scoring.
- Pathway analysis : RNA-seq to identify co-regulated genes (e.g., apoptosis markers BAX/BCL2).
- In vivo validation : Use orthotopic tumor models to assess synergy in reducing tumor volume .
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